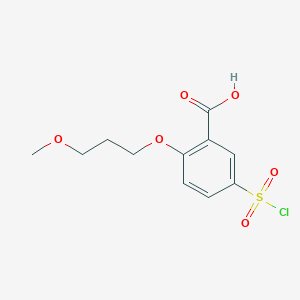
5-(クロロスルホニル)-2-(3-メトキシプロポキシ)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorosulfonyl group and a 3-methoxypropoxy group
科学的研究の応用
5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid typically involves the chlorosulfonation of 2-(3-methoxypropoxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester linkage in the 3-methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Sulfonyl derivatives.
Hydrolysis: 3-methoxypropanol and 2-(chlorosulfonyl)benzoic acid.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific target it interacts with, such as an enzyme or receptor. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
類似化合物との比較
Similar Compounds
5-(Chlorosulfonyl)-2-methoxybenzoic acid: Lacks the 3-methoxypropoxy group, making it less versatile in certain reactions.
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid: Contains a shorter ether linkage, which may affect its reactivity and solubility.
Uniqueness
5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the chlorosulfonyl and 3-methoxypropoxy groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
5-chlorosulfonyl-2-(3-methoxypropoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO6S/c1-17-5-2-6-18-10-4-3-8(19(12,15)16)7-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPWZPRCXYCXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592491.png)
![N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2592493.png)

![7-Chloro-3-(4-methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2592500.png)



![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2592510.png)



